Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a rigid norbornane-like scaffold with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the 6-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for designing conformationally restricted analogs of bioactive molecules. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes .
Properties
CAS No. |
1251924-87-4 |
|---|---|
Molecular Formula |
C12H18F3NO3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(17)16-6-7-4-8(16)11(18,5-7)12(13,14)15/h7-8,18H,4-6H2,1-3H3 |
InChI Key |
SSBPDQPKOFKDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux conditions.
Substitution: Sodium hydride, dimethylformamide, elevated temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical development .
Scientific Research Applications
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, particularly for targeting the central nervous system .
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
Key Observations :
Stereochemical Variants
Stereochemistry significantly affects physicochemical properties:
Key Observations :
Derivatives with Modified Ring Systems
Key Observations :
Biological Activity
Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the chemical formula CHFNO and a molecular weight of approximately 281.27 g/mol, is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, interaction studies, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trifluoromethyl group, which enhances its lipophilicity, potentially improving its interactions with biological targets compared to similar compounds lacking this feature. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 281.27 g/mol |
| LogP (octanol-water partition coefficient) | Not specified |
| Polar Surface Area (Ų) | Not specified |
Synthesis
The synthesis of this compound typically involves several chemical reactions that incorporate the trifluoromethyl group and tert-butyl ester functionalities. These synthetic pathways are crucial for producing the compound in a form that retains its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Binding Affinity Studies:
Interaction studies have focused on the compound's binding affinity with specific enzymes and receptors. The trifluoromethyl group is believed to enhance binding interactions, making it a candidate for further pharmacological investigation.
2. Pharmacological Applications:
Due to its structural characteristics, this compound may have applications in medicinal chemistry, particularly in developing drugs targeting neurological disorders or as potential anti-inflammatory agents.
3. Case Studies:
Specific case studies have illustrated the compound's potential therapeutic effects:
- Neuroprotective Effects: In vitro studies have shown that compounds with similar structures can exhibit neuroprotective effects against oxidative stress.
- Anti-inflammatory Activity: Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | Lacks trifluoromethyl group; used in similar applications |
| Benzyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | Contains benzyl group; different biological activities |
| Rac-tert-butyl (1R,4S,6S)-6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane | Methyl substitution alters reactivity and properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
